N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide
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Overview
Description
N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields due to their versatile chemical properties. This compound is characterized by the presence of a benzyl group, a chloro substituent, an isopropyl group, and a nitro group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide typically involves the condensation of 2-chloro-4-nitrobenzoic acid with N-benzyl-N-isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products
Nucleophilic substitution: Formation of N-benzyl-2-substituted-N-isopropyl-4-nitrobenzamide derivatives.
Reduction: Formation of N-benzyl-2-chloro-N-isopropyl-4-aminobenzamide.
Oxidation: Formation of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzoic acid.
Scientific Research Applications
N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide can be compared with other benzamide derivatives, such as:
N-benzyl-2-chloro-N-methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of an isopropyl group.
N-benzyl-2-chloro-N-isopropyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-benzyl-2-chloro-N-isopropyl-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Biological Activity
N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interaction with various biological targets, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
- Molecular Formula : C17H18ClN2O3
- Molecular Weight : 348.79 g/mol
- CAS Number : 694604
The compound features a benzamide backbone with a nitro group and a chloro substituent, which are crucial for its biological activity.
Antiparasitic Activity
Research indicates that compounds structurally related to this compound exhibit significant antiparasitic activity. For instance, analogues have been developed that show efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One study highlighted an analogue with an EC50 of 0.001 μM, demonstrating potent activity in vitro and in vivo against this parasite .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that similar benzamide derivatives can inhibit cancer cell proliferation. For example, compounds derived from benzothiazole structures have shown significant inhibition of human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549). These compounds were assessed using MTT assays, revealing promising results for further development .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The nitro group can participate in redox reactions, while the chloro and isopropyl groups may influence binding affinity and selectivity towards certain biological targets.
Study 1: Antiparasitic Activity
A study focused on the synthesis of various benzamide derivatives reported that some exhibited significant activity against Trypanosoma brucei. The most potent compound in this series was noted for its ability to cure infected mice when administered at a dosage of 50 mg/kg over four days .
Study 2: Anticancer Evaluation
In another investigation, a series of benzamide derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The results indicated that certain compounds led to a downregulation of the BCL-2 gene, which is crucial for tumor survival. This suggests that this compound could have similar effects due to structural similarities with these active compounds .
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | EC50 / IC50 (μM) | Reference |
---|---|---|---|
Antiparasitic | Trypanosoma brucei | 0.001 | |
Anticancer | MCF-7 (Breast Cancer) | Not specified | |
Anticancer | A431 (Carcinoma) | Not specified |
Table 2: Synthesis and Yield of Related Compounds
Properties
IUPAC Name |
N-benzyl-2-chloro-4-nitro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(2)19(11-13-6-4-3-5-7-13)17(21)15-9-8-14(20(22)23)10-16(15)18/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRFMDNEOTDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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